![molecular formula C17H20N2O5 B282502 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MDMA, which is a psychoactive drug that is known for its recreational use. However, the focus of

Wirkmechanismus

MDMA acts primarily on the serotonergic system, causing the release of serotonin from presynaptic neurons and inhibiting its reuptake. This results in an increase in serotonin levels in the synaptic cleft, leading to the activation of postsynaptic receptors. The activation of serotonin receptors is responsible for the subjective effects of MDMA, including increased empathy, sociability, and euphoria.

Biochemical and Physiological Effects:

MDMA has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonergic system, MDMA also affects the dopaminergic and noradrenergic systems. MDMA has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration and hyperthermia.

Vorteile Und Einschränkungen Für Laborexperimente

MDMA has several advantages for use in laboratory experiments, including its ability to induce specific subjective effects and its potential therapeutic applications. However, the use of MDMA in laboratory experiments is limited by its legal status and potential for abuse. Additionally, the effects of MDMA can vary depending on the dose, route of administration, and individual differences in metabolism and sensitivity.

Zukünftige Richtungen

There are several future directions for research on MDMA, including further exploration of its therapeutic potential, investigation of its mechanism of action, and development of safer and more effective analogs. Additionally, there is a need for research on the long-term effects of MDMA use and its potential for abuse and addiction. Overall, the scientific research on MDMA has shown promising results and has the potential to lead to significant advancements in various fields of medicine.

Synthesemethoden

The synthesis of MDMA involves several steps and requires specialized knowledge in organic chemistry. The most common method of synthesis involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then converted to MDMA through a reductive amination process. However, due to the illicit nature of this compound, the synthesis process is not widely studied or discussed in scientific literature.

Wissenschaftliche Forschungsanwendungen

MDMA has shown potential therapeutic applications in various fields of medicine, including psychiatry, neuroscience, and oncology. In psychiatry, MDMA-assisted psychotherapy has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety disorders. In neuroscience, MDMA has been used as a tool to study the neurochemical mechanisms of social behavior and empathy. In oncology, MDMA has shown potential in enhancing the efficacy of chemotherapy drugs and reducing chemotherapy-induced nausea and vomiting.

Eigenschaften

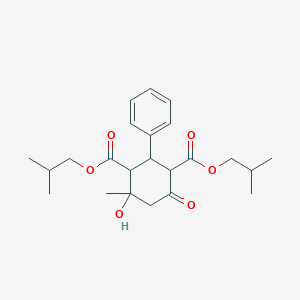

Molekularformel |

C17H20N2O5 |

|---|---|

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

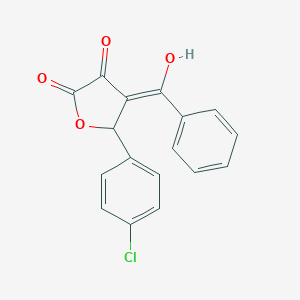

3-acetyl-2-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |

InChI |

InChI=1S/C17H20N2O5/c1-10(20)14-15(11-4-5-12-13(8-11)24-9-23-12)19(7-6-18(2)3)17(22)16(14)21/h4-5,8,15,21H,6-7,9H2,1-3H3 |

InChI-Schlüssel |

DWPDGPHNMQJZPX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN(C)C)O |

Kanonische SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN(C)C)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)

![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)

![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)

![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)

![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)